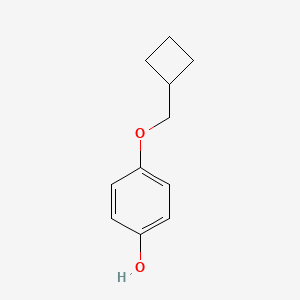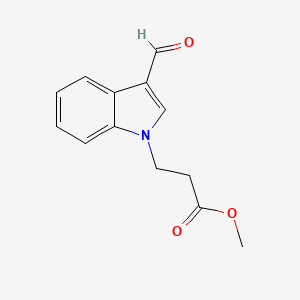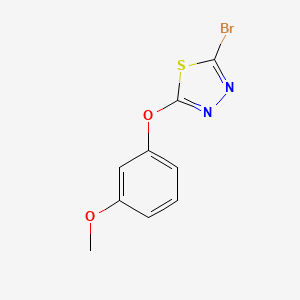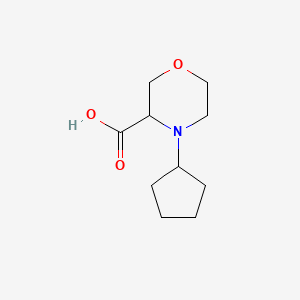
4-Cyclobutylmethoxyphenol
Übersicht
Beschreibung
4-Cyclobutylmethoxyphenol (4-CMP) is a synthetic phenolic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various compounds, and its biochemical and physiological effects are being studied in order to better understand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Environmental Biodegradation and Remediation
4-Nonylphenol (4-NP), a structural analogue of 4-Cyclobutylmethoxyphenol, is a significant environmental pollutant. Studies have explored various bioremediation strategies involving bacteria and microalgae. Rhodococcus sp. strain PN1, for example, has been shown to degrade 4-NP using a gene cluster encoding a regulatory protein and a two-component 4-NP hydroxylase, which is a part of the two-component flavin-diffusible monooxygenase family (Takeo et al., 2008). Another study highlighted the use of a consortium of microorganisms, Arthrospira maxima and Chlorella vulgaris, for the removal of 4-NP from water, demonstrating their potential in environmental cleanup (López-Pacheco et al., 2019).
Photocaging and Controlled Drug Release
Research has been conducted on developing near-IR light-initiated uncaging reactions based on cyanine photochemistry. This work is significant for controlled drug delivery, where compounds like 4-hydroxycyclofen (structurally related to 4-Cyclobutylmethoxyphenol) are released in response to near-IR light, demonstrating potential applications in targeted therapy (Gorka et al., 2014).
Environmental and Health Impact Studies
Several studies have focused on the environmental presence and health impacts of 4-NP and similar compounds. Research has shown that nonylphenols like 4-NP are common in various environmental matrices and can adversely affect human health and wildlife. For example, nonylphenol was found to induce apoptosis and cell cycle arrest in murine neural stem cells, suggesting potential neurotoxicity (Kudo et al., 2004).
Novel Metabolic Pathways in Bacteria
A study on Rhodococcus opacus SAO101 identified a novel gene cluster involved in the degradation of 4-NP, providing insights into the microbial metabolism of such compounds. This research contributes to understanding how bacteria can break down environmental pollutants (Kitagawa et al., 2004).
Endocrine Disruption and Human Exposure
Research has been conducted on the presence of endocrine-disrupting compounds like 4-NP in food, indicating potential long-term dietary exposure risks to humans. This research is crucial in understanding the extent and impact of human exposure to such compounds (Guenther et al., 2002).
Eigenschaften
IUPAC Name |
4-(cyclobutylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRZSIXGPBPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethoxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)






![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)



![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
